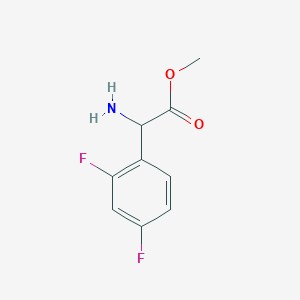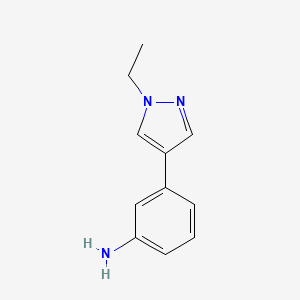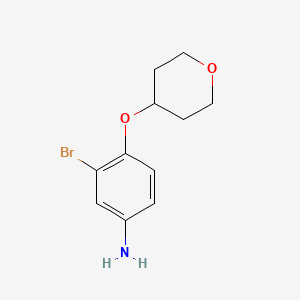![molecular formula C14H18F3N B1453707 {1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine CAS No. 944348-12-3](/img/structure/B1453707.png)
{1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine
Overview
Description
The compound “{1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine” is likely to be an organic compound consisting of a cyclohexyl group (a six-membered carbon ring), a phenyl group (a six-membered carbon ring with alternating double bonds), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms) attached to it . The amine group (-NH2) is attached to the cyclohexyl ring.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the cyclohexyl ring. The trifluoromethyl group is likely to be electron-withdrawing due to the high electronegativity of fluorine, which could influence the compound’s reactivity .Chemical Reactions Analysis
As an amine, this compound could potentially participate in a variety of chemical reactions, including acid-base reactions, nucleophilic substitutions, or reactions with carbonyl compounds. The presence of the trifluoromethyl group could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the electronegative fluorine atoms could influence the compound’s solubility, boiling point, and other physical properties .Scientific Research Applications
Synthesis and Catalysis
- Palladacycles Synthesis and Catalytic Applications: The synthesis of palladacycles using derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, demonstrating applications in catalysis with good activity and selectivity (Roffe et al., 2016).
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation: Synthesis of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives and their evaluation for antibacterial and antifungal activities, showing variable degrees of effectiveness (Visagaperumal et al., 2010).
Transfer Hydrogenation Reactions
- Transfer Hydrogenation with Ruthenium Complexes: The synthesis of (4-Phenylquinazolin-2-yl)methanamine and its use in transfer hydrogenation of acetophenone derivatives, achieving excellent conversions (Karabuğa et al., 2015).
Anticancer Activity
- Palladium and Platinum Complexes in Cancer Research: New palladium and platinum complexes based on Schiff base ligands including R-(phenyl)methanamine have been studied for their anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).
Synthesis of Organosoluble Polyimides
- Polyimides Synthesis with Trifluoromethyl Group: Development of new aromatic diamine with cyclohexane group substituted with trifluoromethyl, showing excellent solubility and thermal stability, indicating potential in materials science (Yang et al., 2004).
Photocytotoxicity in Cellular Imaging
- Iron(III) Complexes in Photocytotoxicity and Imaging: Synthesis of Iron(III) complexes using phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine for cellular imaging and photocytotoxicity under red light, indicating applications in medical imaging and therapy (Basu et al., 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1-[3-(trifluoromethyl)phenyl]cyclohexyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N/c15-14(16,17)12-6-4-5-11(9-12)13(10-18)7-2-1-3-8-13/h4-6,9H,1-3,7-8,10,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSNQSGELDROQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201221613 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]cyclohexanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201221613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944348-12-3 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]cyclohexanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944348-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]cyclohexanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201221613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol](/img/structure/B1453624.png)
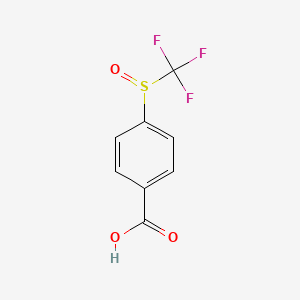
amine](/img/structure/B1453632.png)
![1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-](/img/structure/B1453634.png)
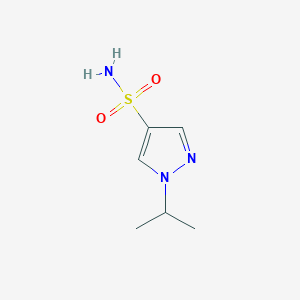
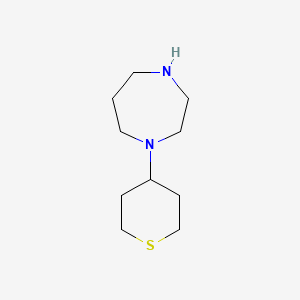
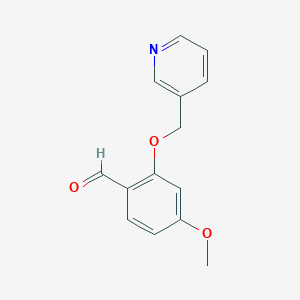
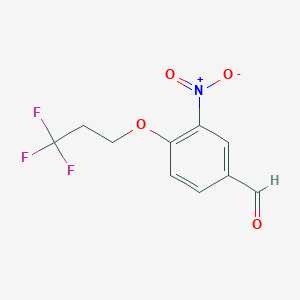
![1-{[(2-Methylpropyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1453640.png)
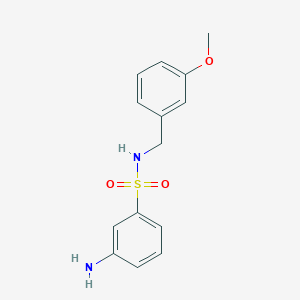
![1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B1453643.png)
